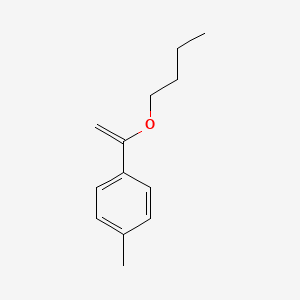
3,3-Dimethylhex-5-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylhex-5-ynal is an organic compound with the molecular formula C8H12O. It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms and an aldehyde group at the terminal carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylhex-5-ynal typically involves the alkylation of propargyl alcohol followed by oxidation. One common method includes the reaction of propargyl alcohol with isobutylene in the presence of a strong base to form the corresponding propargyl ether. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylhex-5-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triple bond can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines add to the carbon-carbon triple bond.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Halides, amines
Major Products:
Oxidation: 3,3-Dimethylhex-5-ynoic acid
Reduction: 3,3-Dimethylhex-5-ynol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylhex-5-ynal finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the synthesis of drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 3,3-Dimethylhex-5-ynal involves its reactivity with various molecular targets. The aldehyde group can form Schiff bases with amines, making it useful in studying enzyme-substrate interactions. The triple bond can undergo cycloaddition reactions, providing insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
3,3-Dimethylhex-5-enal: Similar structure but with a double bond instead of a triple bond.
3,3-Dimethylhex-5-ynol: The alcohol derivative of 3,3-Dimethylhex-5-ynal.
3,3-Dimethylhex-5-ynoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound is unique due to its combination of an aldehyde group and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
135879-26-4 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3,3-dimethylhex-5-ynal |
InChI |
InChI=1S/C8H12O/c1-4-5-8(2,3)6-7-9/h1,7H,5-6H2,2-3H3 |
InChI Key |
JILARLFBIYSFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
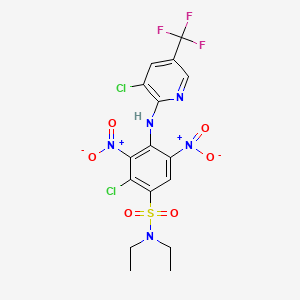
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
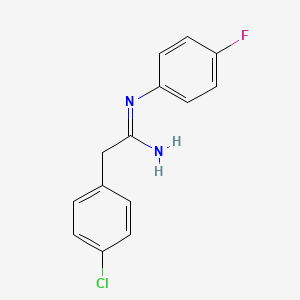
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
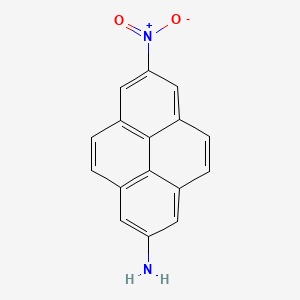
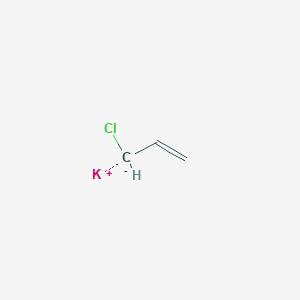

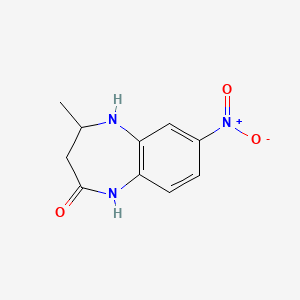
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
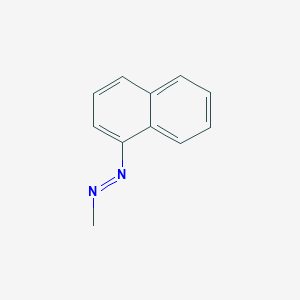
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
